Home > Products > Screening Compounds P80141 > NNC-05-2045 hydrochloride
NNC-05-2045 hydrochloride - 184845-18-9

NNC-05-2045 hydrochloride

Catalog Number: EVT-277410
CAS Number: 184845-18-9
Molecular Formula: C27H31ClN2O2
Molecular Weight: 451 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NNC-05-2045 hydrochloride is a GABA uptake inhibitor, inhibiting sound-induced tonic and clonic convulsions in DBA/2 mice.
Synthesis Analysis

Further steps may involve functional group modifications and purification processes, including column chromatography, to isolate the hydrochloride salt form of NNC-05-2045. The detailed characterization of the compound can be achieved through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm the molecular structure and purity .

Molecular Structure Analysis

NNC-05-2045 hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's chemical formula is C29H28ClF2N4O3, indicating the presence of fluorine, chlorine, and nitrogen atoms within its structure. The molecular weight is approximately 540.01 g/mol.

The structural analysis reveals that NNC-05-2045 contains a bicyclic framework that enhances its interaction with GABA transporters. Computational studies using density functional theory have shown that the compound can exist in multiple conformations, with specific arrangements being more favorable for binding to target proteins .

Key structural features include:

  • A piperazine ring that contributes to receptor binding.
  • A substituted aromatic system that enhances lipophilicity.
  • A carboxylic acid moiety that is critical for its inhibitory action on GABA transporters.
Chemical Reactions Analysis

NNC-05-2045 hydrochloride participates in several chemical reactions primarily related to its interactions with GABA transporters. As a GABA uptake inhibitor, it competes with GABA for binding sites on transporter proteins such as GAT1 (GABA transporter subtype 1) and BGT1 (betaine/GABA transporter). The inhibition mechanism involves blocking the transport process, thereby increasing extracellular GABA levels which can enhance inhibitory neurotransmission.

The kinetics of these interactions are influenced by various factors including substrate concentration, ionic conditions, and membrane potential. Research indicates that NNC-05-2045 does not preferentially act on GAT1 but shows significant activity against other subtypes like GAT2 and BGT1 .

Mechanism of Action

The mechanism of action for NNC-05-2045 hydrochloride revolves around its role as an inhibitor of GABA transporters. By binding to these transporters, it prevents the reuptake of GABA into presynaptic neurons, leading to increased concentrations of this neurotransmitter in the synaptic cleft. This action enhances inhibitory signaling within the central nervous system.

Studies have shown that this compound demonstrates anticonvulsant properties by modulating synaptic transmission through increased GABAergic activity . In animal models, NNC-05-2045 has been observed to reduce seizure frequency and severity, supporting its potential utility in treating epilepsy.

Physical and Chemical Properties Analysis

NNC-05-2045 hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Melting Point: Approximately 181–182ºC.

These properties are crucial for determining suitable formulations for therapeutic use, influencing aspects such as bioavailability and stability during storage.

Applications

The primary applications of NNC-05-2045 hydrochloride are in pharmacological research aimed at developing treatments for neurological disorders such as epilepsy. Its ability to inhibit GABA uptake makes it a candidate for further studies into anxiety disorders, depression, and other conditions where modulation of GABAergic signaling may provide therapeutic benefits.

Research continues into optimizing its pharmacokinetic profile and exploring potential combination therapies with other anticonvulsants or anxiolytics to enhance efficacy while minimizing side effects .

Mechanistic Pharmacology of NNC-05-2090 Hydrochloride

GABA Transporter Inhibition Dynamics

Selectivity Profiling for BGT-1 (mGAT-2) Versus GAT-1/2/3 Subtypes

NNC-05-2090 hydrochloride is a nipecotic acid derivative exhibiting a distinct pharmacological profile among GABA uptake inhibitors. Unlike the clinically utilized tiagabine, which demonstrates high selectivity for the GABA transporter 1 (GAT-1), NNC-05-2090 exhibits moderate selectivity for the betaine/GABA transporter 1 (BGT-1, also termed mGAT-2 in mice). Comprehensive radioligand binding and functional uptake assays using human GABA transporters (hGATs) expressed in heterologous systems reveal its binding affinity hierarchy:

Table 1: Selectivity Profile of NNC-05-2090 at Human GABA Transporters

Transporter SubtypeCommon AliasesKi (μM)IC₅₀ (μM)Relative Selectivity vs. BGT-1
BGT-1mGAT-2, GAT-21.41.0*1x (Reference)
GAT-3GAT-B192.5*~14x lower affinity
GAT-1-414.4~29x lower affinity
GAT-2-15-~11x lower affinity

Data compiled from [1] [7] [10]. IC₅₀ values derived from [³H]GABA uptake inhibition assays in rat cortical synaptosomes or cell lines expressing human transporters. The Ki value for hBGT-1 (1.4 μM) represents direct binding affinity [7].

This profile signifies a 29-fold higher selectivity for BGT-1 over GAT-1 and approximately 14-fold selectivity over GAT-3. The molecular basis for this selectivity involves interactions with non-conserved residues within the orthosteric substrate-binding pocket of BGT-1 (e.g., Q299, E52) and the compound's conformational flexibility, allowing optimal fit [8]. Unlike tiagabine, which potently inhibits neuronal GAT-1, NNC-05-2090's action on BGT-1 suggests potential modulation of extrasynaptic GABAergic tone, particularly relevant in brain regions like the thalamus and astrocytes where BGT-1 is expressed [10].

Kinetic Analysis of GABA Uptake Suppression in Synaptosomal Preparations

Kinetic studies in synaptosomal preparations elucidate the functional consequences of NNC-05-2090’s transporter inhibition. Key findings demonstrate significant regional and subtype-dependent effects:

  • Cortical Synaptosomes: NNC-05-2090 inhibits [³H]GABA uptake with an IC₅₀ of 4.4 ± 0.8 μM. This inhibition occurs in the presence of the highly selective GAT-1 inhibitor NNC 05-0711 (1 μM), confirming activity against non-GAT-1 transporters [1].
  • Inferior Colliculus Synaptosomes: Potency increases dramatically (IC₅₀ = 2.5 ± 0.7 μM) under GAT-1 blockade. This region exhibits high expression of GAT-3 (astrocytic) and BGT-1, suggesting NNC-05-2090 effectively targets these subtypes [1] [4].

Table 2: Kinetics of GABA Uptake Inhibition by NNC-05-2090 in Rat Brain Regions

Brain RegionExperimental ConditionIC₅₀ (μM)Significance
Cerebral CortexBaseline [³H]GABA uptake4.4 ± 0.8Moderate potency
Cerebral Cortex+ GAT-1 blocker (NNC 05-0711)Not reportedConfirms non-GAT-1 target engagement
Inferior Colliculus+ GAT-1 blocker (NNC 05-0711)2.5 ± 0.7~1.8x increase vs. cortex; implicates GAT-3/BGT-1

Mechanistically, NNC-05-2090 acts as a competitive substrate inhibitor. It binds the orthosteric site of BGT-1 and GAT-3, undergoing translocation alongside sodium and chloride ions. This transport depletes the transmembrane ion gradient, functionally suppressing further GABA uptake in a time- and concentration-dependent manner [3] [8] [9]. The compound’s inhibition kinetics differ fundamentally from non-competitive inhibitors like SNAP-5114 (targeting GAT-3) or mixed-type inhibitors like tiagabine [3] [10].

Receptor Interaction Landscape

Affinity Modulation at α1-Adrenergic and D2 Dopaminergic Receptors

Beyond GABA transporters, NNC-05-2090 demonstrates significant "off-target" binding at key neuromodulatory receptors, revealed through comprehensive receptor profiling:

  • α1-Adrenergic Receptors: Exhibits moderate affinity with an IC₅₀ of 266 nM. This is within the range of activity for some adrenergic ligands and suggests potential physiological interaction at therapeutic concentrations [1] [7].
  • D2 Dopamine Receptors: Shows lower, but measurable affinity with an IC₅₀ of 1632 nM (1.63 μM) [1] [4].

Comparative Affinity Context:

  • Its affinity for α1-ARs is ~5 times stronger than its binding to D2 receptors.
  • Crucially, its α1-AR affinity is comparable to its potency at BGT-1 (Ki 1.4 μM = 1400 nM) and exceeds its potency at GAT-1 (Ki 41 μM). This suggests α1-AR engagement is highly pharmacologically relevant at concentrations effective for GABA uptake inhibition.
  • Binding at sigma receptors and other adrenergic/dopaminergic subtypes (e.g., D1, α2) was either negligible or not reported for NNC-05-2090, differentiating it from its analog NNC 05-2045 (which showed sigma receptor binding) [1] [6].

This receptor polypharmacology arises partly from structural features shared with known receptor ligands: the carbazole moiety and methoxyphenyl-piperidinol structure may contribute to interactions within the orthosteric or allosteric sites of biogenic amine receptors [6].

Functional Consequences of Off-Target Receptor Engagement

The functional impact of NNC-05-2090's receptor interactions is complex and likely contributes to its overall in vivo pharmacological effects:

  • α1-Adrenergic Receptor Agonism/Modulation: Activation of postsynaptic α1-ARs in the CNS typically enhances neuronal excitability via Gq-protein coupling, leading to phospholipase C activation, IP3-mediated calcium release, and protein kinase C (PKC) activation. This can:
  • Counteract GABAergic Inhibition: Direct excitatory effects on neuronal firing could potentially oppose the intended GABA-enhancing effect of transporter blockade, particularly in regions like the cortex and thalamus [5] [6].
  • Modulate Transporter Activity: PKC phosphorylation is a known regulator of GABA transporter surface expression and activity. α1-AR activation could therefore indirectly alter GABA uptake kinetics or the response to inhibitors like NNC-05-2090 [9].
  • D2 Dopamine Receptor Interaction: While affinity is lower (IC₅₀ 1.63 μM), functional effects cannot be entirely discounted at higher doses or in D2-rich regions:
  • Pre-synaptic Inhibition: D2 receptor activation typically inhibits neurotransmitter release (including GABA in some circuits) and neuronal excitability via Gi/o-protein coupling. This could synergize with enhanced GABA levels by further reducing network excitability [2] [6].
  • Complex Cortical Effects: Dopamine acting via D2-like receptors modulates cortical oscillatory activity (theta/gamma rhythms). D2-like agonism/antagonism can alter network synchrony, potentially influencing seizure threshold or propagation [5].
  • Integrated Effect on Anticonvulsant Action: In vivo studies in seizure models reveal a profile distinct from pure GAT-1 inhibitors:
  • Efficacy Against Sound-Induced Seizures: NNC-05-2090 potently inhibits tonic and clonic convulsions in DBA/2 mice (ED₅₀ = 6 and 19 μmol/kg, respectively). This efficacy likely involves combined BGT-1/GAT-3 inhibition, but receptor contributions cannot be excluded [1] [4].
  • Reduced Efficacy in Amygdala-Kindled Rats: While effective against maximal electroshock (MES) seizures (ED₅₀ = 73 μmol/kg), NNC-05-2090 only reduced generalized seizure severity and afterdischarge duration in amygdala-kindled rats at high doses (72-242 μmol/kg). This contrasts with its effects in genetic seizure models and may reflect complex receptor-transporter interplay in the kindled circuit, potentially involving α1-AR mediated excitation or altered network oscillations [1] [5].

The functional consequence is likely a net effect balancing GABA enhancement (via BGT-1/GAT-3 inhibition) with neuromodulation (via α1-AR and possibly D2 receptor interactions). This polypharmacology may broaden its anticonvulsant spectrum compared to selective GAT-1 inhibitors but could also limit efficacy in specific seizure types or contribute to side effects unrelated to GABA transport [1] [4] [5].

Properties

CAS Number

184845-18-9

Product Name

NNC-05-2045 hydrochloride

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride

Molecular Formula

C27H31ClN2O2

Molecular Weight

451 g/mol

InChI

InChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H

InChI Key

DJPCDHSNVBLOJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl

Solubility

Soluble in DMSO

Synonyms

NNC-05-2045 hydrochloride

Canonical SMILES

COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.